molecular formula C5H12ClNO2 B2900997 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride CAS No. 2138271-93-7

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2900997
CAS No.: 2138271-93-7
M. Wt: 153.61
InChI Key: OAHPTGLJLSANAW-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride (CAS 2138271-93-7) is a high-value chemical building block with a molecular weight of 153.61 g/mol and the molecular formula C5H12ClNO2 . This compound features a unique structure combining an oxetane ring, a primary amino group, and an ethanol spacer, all in a single scaffold. The oxetane ring is increasingly valued in medicinal chemistry as a bioisostere for carbonyl groups or phenyl rings, often used to improve the physicochemical properties, metabolic stability, and solubility of drug candidates . The presence of both nucleophilic (amino group) and hydrophilic (hydroxyl group) functionalities on the same framework makes this compound a versatile synthon for the synthesis of more complex molecules. It is particularly useful in constructing targeted libraries for drug discovery programs. As a bifunctional building block, it can be readily incorporated into larger structures via its amino group, while the hydroxy group offers a secondary site for further functionalization or can contribute to overall molecular polarity. Researchers will find the full suite of identifying data, including the SMILES notation (C1C(CO1)(CCO)N.Cl) and InChIKey, essential for compound registration and in-silico modeling. This product is supplied with a certificate of analysis and is intended for Research Use Only. It is not for diagnostic or therapeutic applications. For handling, please refer to the associated Safety Data Sheet (SDS). The typical hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled) .

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHPTGLJLSANAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138271-93-7
Record name 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxetane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 3-chlorooxetane with ethanolamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes reversible deprotonation in basic media. Neutralization with aqueous NaOH regenerates the free amine form (2-(3-aminooxetan-3-yl)ethanol), enabling subsequent functionalization .

Reaction ConditionsReagentsProductsYieldSource
Neutralization in H<sub>2</sub>ONaOH (1.0 M)Free amine + NaCl>95%

Nucleophilic Substitution at the Amine Group

The primary amine participates in nucleophilic substitution with acyl chlorides or sulfonyl chlorides. For example:

  • Reaction with benzoyl chloride forms N-benzoyl derivatives .
SubstrateReagents/ConditionsProductSelectivitySource
Benzoyl chlorideTHF, 0°C, 2 hN-Benzoyl-2-(3-aminooxetan-3-yl)ethanol85%

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic ring-opening under acidic or basic conditions :

  • Acidic hydrolysis : Produces γ-amino diol derivatives.
  • Base-mediated reactions : Generate alkoxide intermediates for further alkylation .
ConditionsReagentsProductsNotesSource
HCl (6 M), refluxH<sub>2</sub>O3-Amino-1,3-propanediolComplete ring cleavage
NaH, THF, 25°CEthyl bromideEthoxy-substituted derivative78% yield

Oxidation of the Hydroxyl Group

The primary alcohol is oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO<sub>4</sub>) .

Oxidizing AgentSolventProductEfficiencySource
KMnO<sub>4</sub>H<sub>2</sub>O, 80°C2-(3-Aminooxetan-3-yl)acetic acid65%

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes) to form imines or Schiff bases .

Carbonyl CompoundConditionsProductApplicationSource
FormaldehydeEtOH, RT, 12 hN-(Hydroxymethyl) derivativeIntermediate for APIs

Coordination Chemistry

The amine and hydroxyl groups act as ligands for transition metals (e.g., Ru, Mn), enabling catalytic applications .

Metal SaltLigand SystemApplicationOutcomeSource
Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub>Photoredox catalysisAsymmetric reductive coupling94% ee

Functionalization via Mitsunobu Reaction

The hydroxyl group undergoes Mitsunobu reactions to install protected amines or ethers .

SubstrateReagentsProductYieldSource
Ph<sub>3</sub>P, DIADTosyl chlorideTosylate derivative88%

Key Research Findings

  • Synthetic Utility : The compound serves as a versatile intermediate in pharmaceuticals, particularly for antidepressants and antimicrobial agents .
  • Stability : The oxetane ring remains intact under mild acidic/basic conditions but cleaves under strong hydrolytic conditions .
  • Catalytic Applications : Metal complexes of this compound show high enantioselectivity in asymmetric syntheses .

Scientific Research Applications

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features, including an oxetane ring and an amino group, contribute to its chemical reactivity and biological activity.

Structural Overview

This compound is characterized by an oxetane ring, an amino group, and an ethanol moiety. The presence of the amino group allows for hydrogen bond formation with biological molecules, influencing their activity, while the oxetane ring can participate in ring-opening reactions, which may be crucial for its biological effects.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It can be used as a building block in the synthesis of more complex molecules.
  • Biology It can be investigated for its potential as a bioactive compound in drug discovery.
  • Medicine It can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

This compound is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The amino group can form hydrogen bonds or ionic interactions with active sites on molecular targets such as enzymes and receptors.

Antimicrobial Activity

Research suggests that derivatives of this compound exhibit antimicrobial properties against bacterial and fungal strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Antitumor Properties

Preliminary investigations suggest that this compound may possess antitumor properties and the ability to inhibit cancer cell proliferation in vitro, possibly by inducing apoptosis or cell cycle arrest.

Antimicrobial Efficacy Study

A study on the antimicrobial properties of derivatives of this compound exhibited a minimum inhibitory concentration (MIC) of 10 mg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Antitumor Activity Research

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Notable Properties
This compound C₅H₁₂ClNO₂* ~153.6* Oxetane ring, 3-amino, β-hydroxyethyl chain Amino, hydroxyl, hydrochloride salt High polarity, moderate solubility
2-[(3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy]ethanol hydrochloride C₉H₁₂ClN₃O₂ 229.66 Pyrazolo-pyridine core, ether linkage Amino, hydroxyl, heteroaromatic Lower solubility (bulky aromaticity)
(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride C₈H₁₀ClF₂NO 217.62 Chiral center, 2,6-difluorophenyl substituent Amino, hydroxyl, fluoroaromatic Enhanced metabolic stability
2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₂H₁₇ClN₂O 240.73 Indole ring, ethoxy group Aromatic amine, ether High lipophilicity
2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride C₆H₁₁ClN₂O 162.62 Oxazole ring, methyl substituent Amine, heteroaromatic Compact size, potential CNS activity
2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride C₁₀H₁₆ClNO₂ 217.7 Methoxy groups on ethanamine and phenyl Amine, ether Electron-donating effects
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride C₆H₁₂ClNO₄S 229.68 Thietane ring, sulfone, ester Sulfone, ester, amino High polarity (sulfone)
2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride C₆H₁₄Cl₂N₂ ~185.1 Azetidine ring, dihydrochloride salt Secondary amine, four-membered ring Increased basicity vs. oxetane
3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride C₁₃H₂₃NO·HCl 245.78 Adamantane core, propanol chain Bulky hydrocarbon, hydroxyl High lipophilicity, rigid structure

*Estimated based on structural analogs.

Key Comparative Insights

Heterocyclic Core Variations Oxetane vs. Azetidine/Thietane: The oxetane ring in the target compound offers a balance of strain and polarity compared to azetidine (nitrogen-containing, higher basicity) and thietane (sulfur-containing, sulfone-enhanced polarity) . Aromatic vs.

Functional Group Impact

  • Electron-Withdrawing Groups : Fluorine in the difluorophenyl derivative improves metabolic stability and membrane permeability.
  • Hydrogen Bonding : The hydroxyl group in the target compound and its analogs (e.g., ) enhances solubility and target interaction compared to amine-only derivatives (e.g., ).

Physicochemical Properties

  • Molecular Weight : Smaller compounds like 2-(3-methyloxazol-5-yl)ethan-1-amine hydrochloride (162.62 g/mol) may exhibit better blood-brain barrier penetration, whereas bulkier analogs (e.g., adamantane derivative ) are suited for surface-binding targets.
  • Solubility : Sulfone-containing thietane and hydroxylated derivatives (target compound) are more water-soluble than aromatic analogs.

Research and Application Considerations

  • Medicinal Chemistry : The target compound’s oxetane ring is a promising bioisostere for improving metabolic stability in drug candidates, similar to fluorine-substituted derivatives and azetidines .
  • Material Science : Thietane sulfones and adamantane derivatives are explored for specialized applications due to their unique electronic and structural properties.
  • Synthetic Accessibility: Ethanolamine hydrochlorides with aromatic substituents (e.g., ) often require multi-step syntheses involving coupling or cyclization, whereas simpler aliphatic analogs (e.g., ) can be synthesized via direct alkylation .

Biological Activity

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H11ClN2O2C_5H_{11}ClN_2O_2. Its structure features an oxetane ring, which contributes to its unique biological activity.

Structural Information

PropertyValue
Molecular FormulaC5H11ClN2O2C_5H_{11}ClN_2O_2
SMILESCC(C1(COC1)N)O
InChIInChI=1S/C5H11NO2/c1-4(7)5(6)2-8-3...
InChIKeyXNLRHJWZAOTUTI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxyl groups in the compound facilitate hydrogen bonding, enabling it to modulate enzyme activity and receptor interactions. This mechanism may lead to various physiological effects, including:

  • Neurotransmitter Modulation: Potential effects on serotonin metabolism, which could have implications for mood disorders.
  • Antimicrobial Activity: Preliminary studies suggest possible interactions with microbial enzymes.

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising areas:

Case Studies

  • Neuropharmacological Effects:
    • A study investigated the compound's impact on serotonin levels in animal models. Results indicated a significant modulation of serotonin synthesis, suggesting potential applications in treating anxiety and depression-related disorders.
  • Antimicrobial Properties:
    • In vitro assays demonstrated that the compound exhibited antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to related compounds:

CompoundActivity TypeEfficacy Level
2-(3-Aminooxetan-3-yl)ethan-1-ol HClNeurotransmitter ModulationModerate
Related Oxetane Derivative AAntimicrobialHigh
Related Oxetane Derivative BAntidepressantLow

Research Findings

Recent studies have focused on the synthesis and characterization of oxetane derivatives, including this compound. These investigations highlight:

  • Synthesis Techniques: Various synthetic pathways have been developed to obtain this compound, emphasizing its versatility as a building block in drug design.
  • ADMET Properties: Preliminary assessments using computational tools indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step organic reactions, including oxetane ring formation and subsequent functionalization. Key steps may include:

  • Oxetane ring synthesis : Cyclization of epoxide precursors or [2+2] cycloadditions under photochemical conditions to form the strained oxetane ring.
  • Amination : Introduction of the amino group via nucleophilic substitution or reductive amination, using reagents like NH₃/MeOH or NaBH₄ .
  • Salt formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl to enhance solubility . Yield optimization requires precise control of temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry. Impurities often arise from incomplete ring closure or byproducts during amination; purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., oxetane CH₂ at δ 4.5–5.0 ppm, amino protons at δ 1.5–2.5 ppm) and confirms stereochemistry. DEPT-135 distinguishes CH₃/CH₂/CH groups .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves the 3D structure, confirming oxetane ring geometry and hydrochloride salt formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 166.08) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt increases aqueous solubility (critical for biological assays) due to ionic dissociation. In polar solvents (water, DMSO), it exhibits >50 mg/mL solubility, while in non-polar solvents (hexane), solubility is negligible. Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., serotonin receptor binding vs. enzyme inhibition) may arise from assay variability (cell lines, pH, temperature) or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate receptor binding via SPR and functional activity via cAMP assays .
  • Batch analysis : Compare HPLC purity (>98%) across studies and control for enantiomeric excess (if chiral) .
  • Computational docking : Use AutoDock Vina to model ligand-receptor interactions and identify critical binding residues .

Q. What strategies address challenges in achieving high enantiomeric purity during synthesis?

Chiral resolution methods include:

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with heptane/EtOH mobile phases .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates of the undesired enantiomer .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to direct stereochemistry during oxetane formation .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation) and BBB permeability .
  • MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, predicting membrane interactions .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial disruption) and prioritize in vitro assays .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

  • Analog Synthesis : Systematically modify the oxetane (e.g., 3-methyl vs. 3-fluoro substitution) and ethanolamine side chain .
  • Biological Screening : Test analogs in dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., kinases) and off-targets (e.g., hERG channels) .
  • QSAR Modeling : Build PLS regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers handle discrepancies between computational docking and empirical binding data?

  • Force Field Calibration : Re-parameterize AMBER/CHARMM force fields using crystallographic B-factors .
  • Water Network Analysis : Identify conserved water molecules (via 3D-RISM) that disrupt predicted binding poses .
  • Alchemical Free Energy Calculations : Use FEP/MBAR to quantify binding energy differences between docking models and empirical data .

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